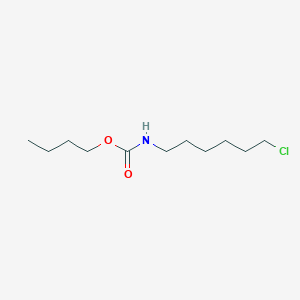

Butyl (6-chlorohexyl)carbamate

Description

Properties

CAS No. |

62568-70-1 |

|---|---|

Molecular Formula |

C11H22ClNO2 |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

butyl N-(6-chlorohexyl)carbamate |

InChI |

InChI=1S/C11H22ClNO2/c1-2-3-10-15-11(14)13-9-7-5-4-6-8-12/h2-10H2,1H3,(H,13,14) |

InChI Key |

OBTAUWPRWQJLJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCCCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Butyl 6 Chlorohexyl Carbamate

Strategic Development and Optimization of Synthetic Routes to Butyl (6-chlorohexyl)carbamate

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the carbamate (B1207046) linkage. The optimization of these routes is crucial for achieving high yields, purity, and cost-effectiveness.

Investigation of Esterification and Transcarbamoylation Pathways

Two of the most common methods for forming the carbamate bond are direct esterification-like reactions and transcarbamoylation.

Reaction of an Isocyanate with an Alcohol: A primary and highly efficient route involves the reaction of butyl isocyanate with 6-chlorohexan-1-ol. This reaction is typically high-yielding and proceeds under mild conditions. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Reaction of a Chloroformate with an Amine: An alternative pathway involves the reaction of butyl chloroformate with 6-chlorohexylamine. This method, while effective, generates hydrochloric acid as a byproduct, which must be neutralized with a base to drive the reaction to completion and prevent unwanted side reactions.

Transcarbamoylation: This method involves the exchange of the alkoxy group of a carbamate with a different alcohol. For the synthesis of this compound, a more volatile or readily available carbamate, such as methyl carbamate or phenyl carbamate, can be reacted with 6-chlorohexan-1-ol in the presence of a catalyst. organic-chemistry.org Tin-based catalysts are often employed in these reactions. organic-chemistry.org

| Synthetic Pathway | Reactant 1 | Reactant 2 | Key Conditions | Byproduct |

| Isocyanate Addition | Butyl isocyanate | 6-chlorohexan-1-ol | Typically catalyst-free, mild temperature | None |

| Chloroformate Acylation | Butyl chloroformate | 6-chlorohexylamine | Presence of a base (e.g., triethylamine) | Hydrochloric acid |

| Transcarbamoylation | Phenyl carbamate | 6-chlorohexan-1-ol | Tin catalyst (e.g., dibutyltin maleate), 90°C | Phenol |

Exploration of Novel Catalytic Systems in Carbamate Synthesis

Recent advancements in catalysis offer promising avenues for the synthesis of carbamates with improved efficiency and selectivity. While traditional methods can be effective, the development of novel catalytic systems is a key area of research. For the synthesis of this compound, several catalytic approaches could be explored:

Organocatalysis: Non-metal catalysts, such as strong organic bases, can promote the reaction between amines and carbon dioxide derivatives, offering a greener alternative to metal-based catalysts. nih.gov

Metal-Based Catalysis: A variety of metal catalysts, including those based on zinc, nickel, and palladium, have been shown to be effective in carbamate synthesis. nih.govorganic-chemistry.org These catalysts can activate the reactants and facilitate the reaction under milder conditions. For instance, nickel-based catalysts have been reported for the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. nih.gov

Enzymatic Catalysis: Biocatalysis represents a highly selective and environmentally benign approach. Lipases, for example, have been investigated for their ability to catalyze carbamate formation, although their application to specific substrates like this compound would require further investigation.

| Catalyst Type | Example Catalyst | Potential Application in this compound Synthesis | Advantages |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyzing the reaction of 6-chlorohexylamine with a carbon dioxide source. | Metal-free, milder reaction conditions. |

| Metal Catalyst | Nickel(II) acetate/bipyridine | Dehydrative coupling of butylamine (B146782), CO2, and 6-chlorohexan-1-ol. | High efficiency and potential for CO2 utilization. |

| Biocatalyst | Immobilized Lipase | Enantioselective synthesis if a chiral center were present. | High selectivity, environmentally friendly. |

Application of Green Chemistry Principles in Synthesis Methodologies

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of butyl isocyanate with 6-chlorohexan-1-ol is an excellent example of a 100% atom-economical reaction. tandfonline.com

Use of Safer Solvents: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. The use of greener solvents, or even solvent-free conditions, is highly desirable.

Renewable Feedstocks: Utilizing carbon dioxide as a C1 source for carbamate synthesis is a key green chemistry approach. rsc.org This method avoids the use of toxic reagents like phosgene and utilizes an abundant and renewable feedstock. nih.gov

Mechanistic Elucidation of this compound Formation and Reactivity

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic protocols and predicting the reactivity of this compound.

Kinetic and Thermodynamic Profiling of Reaction Intermediates

Kinetic Studies: The rate of carbamate formation can be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For the reaction of an isocyanate with an alcohol, the reaction is typically second order, being first order in both the isocyanate and the alcohol.

Thermodynamic Considerations: The formation of the carbamate bond is generally an exothermic process, making the reaction thermodynamically favorable. The equilibrium position can be influenced by the reaction conditions. In syntheses involving carbon dioxide, thermodynamic limitations can sometimes lead to low conversions, necessitating strategies to shift the equilibrium, such as the removal of water. acs.org

| Kinetic Parameter | Influence on this compound Synthesis | Thermodynamic Parameter | Influence on this compound Synthesis |

| Rate Constant (k) | Determines the speed of the reaction. | Enthalpy of Reaction (ΔH) | Typically negative (exothermic), favoring product formation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Gibbs Free Energy (ΔG) | A negative value indicates a spontaneous reaction. |

| Reaction Order | Describes how the rate is affected by the concentration of reactants. | Equilibrium Constant (Keq) | Indicates the extent of reaction at equilibrium. |

Stereochemical Considerations in Synthetic and Transformative Processes

Stereochemistry is a critical aspect of chemical synthesis, particularly when chiral centers are present. In the case of this compound, the molecule itself is achiral. However, stereochemical considerations could become relevant in several scenarios:

Chiral Reactants: If either the butyl group or the hexyl chain contained a stereocenter, the synthetic route would need to be designed to control the stereochemical outcome. For example, if a chiral derivative of 6-chlorohexan-1-ol were used, the reaction with butyl isocyanate would be expected to proceed with retention of configuration at the chiral center.

Chiral Catalysts: The use of a chiral catalyst could, in principle, induce enantioselectivity if the reaction created a new stereocenter. However, this is not applicable to the synthesis of the achiral this compound.

Reactions of this compound: In subsequent transformations of this compound, for instance, if the chlorine atom were to be substituted in a reaction that creates a new chiral center, the stereochemical outcome of that reaction would need to be considered.

Derivatization and Functionalization Strategies for this compound Analogues

The chemical structure of this compound offers two primary sites for modification: the N-alkyl (butyl) group and the terminal chlorine on the hexyl chain. Derivatization at these positions can systematically alter the compound's physicochemical properties, such as lipophilicity, steric bulk, and reactivity, providing valuable insights into its biological interactions.

Targeted Modifications of the Butyl Moiety for Structure-Activity Relationship Studies

The butyl group of this compound can be systematically modified to probe the impact of the N-alkyl substituent on the compound's biological activity. Such modifications are fundamental in SAR studies to determine the optimal alkyl chain length and structure for target engagement.

A series of analogues can be synthesized by reacting 6-chlorohexylamine with various alkyl chloroformates or by a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide. nih.gov Variations could include:

Altering Chain Length: Synthesizing analogues with shorter (methyl, ethyl, propyl) or longer (pentyl, hexyl) N-alkyl chains would elucidate the effect of chain length on activity.

Introducing Branching: Replacing the n-butyl group with isobutyl, sec-butyl, or tert-butyl moieties can provide insights into the steric tolerance of the binding site.

Incorporating Unsaturation: The synthesis of analogues with alkenyl (e.g., N-butenyl) or alkynyl (e.g., N-butynyl) groups can explore the influence of rigidity and potential for alternative binding interactions.

Cyclization: N-cyclobutyl or N-cyclopentyl analogues could be prepared to investigate the effect of a constrained conformation.

These modifications would likely influence the compound's lipophilicity and its ability to form van der Waals interactions within a biological target. The general trend in some carbamate series is that increasing the alkyl chain length can enhance potency up to a certain point, after which it may decrease due to steric hindrance or unfavorable partitioning. acs.org

Table 1: Hypothetical Analogues of this compound with Modified Butyl Moieties and their Predicted Physicochemical Properties

| Analogue Name | Modification of Butyl Moiety | Predicted Change in Lipophilicity (logP) | Predicted Steric Hindrance |

|---|---|---|---|

| Ethyl (6-chlorohexyl)carbamate | Shorter alkyl chain | Lower | Lower |

| Isothis compound | Branched alkyl chain | Similar to butyl | Higher |

| Pentyl (6-chlorohexyl)carbamate | Longer alkyl chain | Higher | Similar to butyl |

Exploration of Halogen Substitution Effects on Reactivity and Molecular Architecture

The terminal chlorine atom on the hexyl chain is a key functional group that can be substituted with other halogens to modulate the reactivity and physicochemical properties of the molecule. Standard halogen exchange reactions, such as the Finkelstein (for iodine) and Swarts (for fluorine) reactions, could be employed for this purpose. science.gov

Synthesis of Fluoro-analogues: The chloro-group can be replaced with fluorine by treatment with a fluoride salt like potassium fluoride, often in the presence of a phase-transfer catalyst. The resulting fluoro-analogue would be more polar and the C-F bond would be stronger, making it less susceptible to nucleophilic attack.

Synthesis of Bromo- and Iodo-analogues: The Finkelstein reaction, which involves treating the chloroalkane with sodium iodide in a solvent like acetone, can be used to synthesize the iodo-analogue. ksu.edu.sa Similarly, reaction with sodium bromide would yield the bromo-analogue. The reactivity of the resulting haloalkane towards nucleophilic substitution follows the trend I > Br > Cl > F. This is due to the bond strength and the ability of the halide to act as a leaving group.

These halogen substitutions would directly impact the molecule's reactivity as an alkylating agent. The iodo-analogue would be the most reactive, making it a candidate for irreversible covalent interactions with biological targets. Furthermore, the size and polarizability of the halogen atom can influence non-covalent interactions, such as halogen bonding, which could affect the molecule's binding affinity and selectivity. rsc.org

Table 2: Potential Halogen-Substituted Analogues of this compound and their Relative Reactivity

| Analogue Name | Halogen | Synthetic Method | Predicted Relative Reactivity (Nucleophilic Substitution) |

|---|---|---|---|

| Butyl (6-fluorohexyl)carbamate | Fluorine | Swarts Reaction | Low |

| This compound | Chlorine | - | Moderate |

| Butyl (6-bromohexyl)carbamate | Bromine | Halogen Exchange | High |

Synthesis of Advanced this compound Derivatives for Specific Research Probes

By combining modifications to both the butyl and the chloro-hexyl moieties, advanced derivatives of this compound can be designed as chemical probes to study biological systems. These probes often contain a reporter group (e.g., a fluorophore or biotin) or a reactive group for covalent labeling.

Fluorescent Probes: A fluorescent dye could be attached to the molecule. For example, the terminal chlorine could be displaced by an amine-containing fluorophore. Alternatively, a linker with a terminal amine could be attached to the 6-chlorohexyl chain, and this amine could then be coupled with an NHS-ester of a fluorescent dye. bachem.com Such probes would allow for the visualization of the molecule's localization in cells or tissues.

Biotinylated Probes: Biotin can be incorporated to facilitate affinity purification of the molecule's binding partners. This is typically achieved by reacting the 6-chlorohexyl group with a biotin derivative containing a nucleophilic handle, such as biotin-amine or biotin-thiol. sigmaaldrich.com

Photoaffinity Probes: For identifying target proteins, a photo-reactive group, such as a benzophenone or an aryl azide, could be incorporated into the molecule. This is often done by modifying the N-alkyl chain. For instance, a derivative of butanol containing a photo-reactive group could be used in the initial carbamate synthesis.

The design of such probes requires a careful balance between maintaining the core structure responsible for biological activity and introducing a functional moiety that does not sterically hinder binding.

Table 3: Examples of Advanced this compound Derivatives for Use as Research Probes

| Probe Type | Proposed Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Replacement of chlorine with a dansyl or fluorescein derivative. | Cellular imaging and localization studies. |

| Affinity Probe | Conjugation of a biotin moiety to the hexyl chain. | Identification of binding partners via pull-down assays. |

Comprehensive Spectroscopic and Computational Characterization of Butyl 6 Chlorohexyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Detail

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Butyl (6-chlorohexyl)carbamate, ¹H and ¹³C NMR provide precise information about its carbon-hydrogen framework, while advanced techniques offer insights into its three-dimensional structure and dynamic behavior.

The expected chemical shifts in ¹H and ¹³C NMR spectra for this compound are based on the analysis of structurally similar compounds and established chemical shift principles. The carbamate (B1207046) functional group and the terminal chlorine atom significantly influence the electronic environment of the adjacent methylene (B1212753) groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures and chemical shift theory)

| Position | Carbon Label | Predicted ¹³C Shift (ppm) | Proton Label | Predicted ¹H Shift (ppm) | Multiplicity |

| Butoxy Methyl | Cα' | ~13.8 | Hα' | ~0.92 | t |

| Butoxy Methylene | Cβ' | ~19.2 | Hβ' | ~1.38 | sext |

| Butoxy Methylene | Cγ' | ~31.0 | Hγ' | ~1.58 | quint |

| Butoxy Methylene | Cδ' | ~65.0 | Hδ' | ~4.05 | t |

| Carbonyl | C=O | ~156.5 | - | - | - |

| NH | - | - | NH | ~4.7-5.0 | br s |

| Hexyl Methylene | C1 | ~40.5 | H1 | ~3.15 | q |

| Hexyl Methylene | C2 | ~29.8 | H2 | ~1.50 | quint |

| Hexyl Methylene | C3 | ~26.5 | H3 | ~1.35 | m |

| Hexyl Methylene | C4 | ~32.5 | H4 | ~1.42 | m |

| Hexyl Methylene | C5 | ~26.7 | H5 | ~1.78 | quint |

| Hexyl Methylene | C6 | ~45.0 | H6 | ~3.55 | t |

Note: Predicted shifts are for a non-interacting solvent like CDCl₃. Actual values may vary. m = multiplet, t = triplet, q = quartet, quint = quintet, sext = sextet, br s = broad singlet.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for definitive signal assignment and detailed conformational analysis.

2D Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. It would show clear correlations between adjacent protons in both the butyl and chlorohexyl chains (e.g., Hα' with Hβ', H1 with H2, H5 with H6), confirming the connectivity of the alkyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would unambiguously link each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the methylene groups in the complex, overlapping region of the spectra.

Solid-State NMR (ssNMR): In the solid state, where molecular tumbling is restricted, ssNMR could provide information on the packing arrangement and the presence of different conformers. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra and investigate intermolecular interactions.

Carbamates are known to exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond. nd.edu The energy barrier to rotation is often high enough to allow for the observation of distinct signals for each rotamer in the NMR spectrum, particularly at low temperatures. nd.edu Variable-temperature NMR studies could be used to determine the thermodynamic parameters (ΔH and ΔS) for this conformational equilibrium. nih.gov

Furthermore, the NH proton's chemical shift is highly sensitive to its environment. Changes in its chemical shift upon variation of concentration or solvent can be used to study intermolecular hydrogen bonding, where the carbamate NH group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. nd.edu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure-Vibration Correlations

The infrared (IR) and Raman spectra of this compound are dominated by vibrations characteristic of the carbamate group and the alkyl halide chain.

Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | IR, Raman | ~3300-3400 | Typically a sharp to moderately broad band. Position is sensitive to hydrogen bonding. researchgate.net |

| C-H Stretch (Aliphatic) | IR, Raman | ~2850-2960 | Multiple strong bands corresponding to symmetric and asymmetric stretching of CH₂ and CH₃ groups. |

| C=O Stretch (Amide I) | IR, Raman | ~1680-1720 | A very strong, characteristic band. Its position is a key indicator of conjugation and hydrogen bonding. nist.govyoutube.com |

| N-H Bend (Amide II) | IR | ~1520-1550 | A strong band, often coupled with C-N stretching. |

| C-O Stretch | IR | ~1250-1200 | Strong absorption due to the ester-like C-O bond of the carbamate. |

| C-N Stretch | IR | ~1040-1020 | Stretching vibration of the carbamate C-N bond. |

| C-Cl Stretch | IR, Raman | ~650-750 | A moderately strong band characteristic of the alkyl chloride. |

The most significant intermolecular interaction in this compound is hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. This interaction has predictable effects on the vibrational spectrum. researchgate.net

Effect on N-H Stretching: In dilute solutions where the molecule is largely monomeric, the N-H stretch appears as a relatively sharp band around 3400-3450 cm⁻¹. As concentration increases, intermolecular hydrogen bonding becomes more prevalent, causing the N-H stretching band to broaden and shift to a lower frequency (e.g., ~3300 cm⁻¹). researchgate.net

Effect on C=O Stretching: Similarly, the carbonyl (Amide I) band is sensitive to hydrogen bonding. The formation of an N-H···O=C hydrogen bond weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). For instance, the free C=O stretch might appear around 1720 cm⁻¹, while the hydrogen-bonded C=O stretch would be observed closer to 1680-1690 cm⁻¹. youtube.comnih.gov

Analyzing the concentration-dependent changes in these key bands in a non-polar solvent provides direct evidence of the strength and nature of the intermolecular hydrogen bonding network.

Mass Spectrometry for Elucidation of Fragmentation Pathways and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragment ions, its structure.

For this compound (Molecular Weight: ~235.73 g/mol ), electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z ~236.7. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments reveals characteristic structural motifs.

Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Predicted) | Proposed Formula | Fragmentation Pathway Description |

| 179.1/181.1 | [C₇H₁₄ClNO₂]⁺ | Loss of butene (C₄H₈) from the butyl ester group, a common fragmentation for butyl esters. The isotopic pattern (3:1 ratio) is characteristic of a chlorine-containing fragment. |

| 162.1 | [C₇H₁₆NO₂]⁺ | Cleavage of the C-Cl bond with loss of the chlorine radical, followed by hydrogen rearrangement. |

| 132.1 | [C₆H₁₃NCl]⁺ | Loss of the butoxycarbonyl group (C₅H₉O₂) as a radical. |

| 118.1 | [C₅H₁₂NO₂]⁺ | Ion corresponding to the protonated butyl carbamate fragment after cleavage of the hexyl chain. |

| 102.1 | [C₅H₁₂NO]⁺ | Loss of CO₂ from the protonated molecule [M+H]⁺, a characteristic fragmentation for carbamates. nih.gov |

| 57.1 | [C₄H₉]⁺ | The butyl cation, a common fragment from the butyl group. |

The fragmentation of carbamates is well-studied. A primary pathway involves the loss of the alkyl group as an alkene (e.g., loss of butene) and CO₂ from the protonated parent ion. nih.gov Alpha-cleavage next to the nitrogen atom and cleavage at the ester linkage are also common fragmentation routes that help confirm the structure. libretexts.orgyoutube.com The presence of chlorine provides a distinct isotopic signature ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) for any fragment containing the chlorohexyl portion, aiding in its identification.

For purity assessment, high-resolution mass spectrometry (HRMS) can detect and identify impurities with high mass accuracy. Any substance with a different elemental composition, such as starting materials or by-products from synthesis, would appear as a distinct ion with a different m/z value, allowing for the sensitive determination of the compound's purity.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be crucial for confirming its molecular formula, C11H22ClNO2.

The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₁H₂₂³⁵ClNO₂]⁺ | ³⁵Cl | 235.1339 |

| [C₁₁H₂₂³⁷ClNO₂]⁺ | ³⁷Cl | 237.1310 |

The observation of this isotopic pattern with the predicted m/z values and a 3:1 intensity ratio in an HRMS spectrum would provide strong evidence for the successful synthesis and purity of this compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Inference

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern would be influenced by the carbamate and the chloroalkyl functionalities.

Common fragmentation pathways for carbamates include the loss of the alkoxy group and decarboxylation. The presence of the chlorine atom at the end of the hexyl chain would also lead to characteristic fragmentation patterns, including the loss of HCl or the chlorine radical.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Product Ion (m/z) | Neutral Loss |

| 235.13 | α-cleavage | 178.11 | C₄H₉O |

| 235.13 | McLafferty Rearrangement | 161.08 | C₄H₈ |

| 235.13 | Loss of butene | 179.09 | C₄H₈ |

| 235.13 | Loss of HCl | 199.14 | HCl |

| 235.13 | Cleavage of C-Cl bond | 200.15 | Cl• |

| 178.11 | Decarboxylation | 134.13 | CO₂ |

The analysis of these fragmentation patterns would allow for the confident identification of the compound's structure.

X-ray Crystallography for Solid-State Structural Determination and Crystal Engineering

As of the latest literature surveys, a crystal structure for this compound has not been reported. However, we can predict some of its potential solid-state characteristics based on the structures of similar long-chain n-alkyl carbamates and related molecules.

Analysis of Unit Cell Parameters and Crystal Packing Motifs

Should single crystals of this compound be obtained, X-ray diffraction would reveal its unit cell parameters (a, b, c, α, β, γ) and space group. It is likely that the molecule would crystallize in a common space group for organic compounds, such as P2₁/c or P-1.

The crystal packing would be dominated by a combination of van der Waals interactions between the alkyl chains and hydrogen bonding involving the carbamate group. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or ribbons of molecules. The flexible hexyl chain would likely adopt an extended, all-trans conformation to maximize packing efficiency.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule.

Table 3: Predicted Bond Geometries in this compound

| Parameter | Predicted Value Range | Notes |

| C-N (carbamate) | 1.32 - 1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| C=O (carbamate) | 1.22 - 1.25 Å | Typical double bond length. |

| C-O (ester) | 1.33 - 1.36 Å | |

| C-Cl | 1.77 - 1.81 Å | Standard single bond length. |

| N-C-O (angle) | ~110° | |

| O=C-O (angle) | ~125° | |

| C-C-Cl (angle) | ~110° | |

| O=C-N-C (dihedral) | ~180° (trans) or ~0° (cis) | The trans conformation is generally more stable. |

These values would be critical for understanding the molecule's conformation and the electronic effects of its functional groups.

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, theoretical and computational chemistry methods, particularly quantum mechanics, are invaluable for predicting the properties of this compound.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. By solving the Schrödinger equation for the molecule, we can obtain information about its molecular orbitals, electron density distribution, and electrostatic potential.

Table 4: Predicted Outputs from Quantum Mechanical Calculations for this compound

| Property | Predicted Information | Significance |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the carbamate group, while the Lowest Unoccupied Molecular Orbital (LUMO) might have contributions from the carbonyl group and the C-Cl bond. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability. | Understanding reactivity and electronic transitions. |

| Electron Density Distribution | The electron density would be highest around the electronegative oxygen, nitrogen, and chlorine atoms. | Identifying regions susceptible to electrophilic or nucleophilic attack. |

| Electrostatic Potential Map | A map of the electrostatic potential would show negative potential (red) around the carbonyl oxygen and positive potential (blue) around the N-H proton. | Predicting sites for intermolecular interactions, such as hydrogen bonding. |

| Calculated Spectroscopic Data | QM methods can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation. | Aiding in the interpretation of experimental spectra. |

These computational approaches provide a powerful complement to experimental techniques, offering a detailed picture of the molecule's behavior at the atomic and electronic levels.

Molecular Dynamics (MD) Simulations of this compound Conformations and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For a molecule like this compound, which possesses a flexible hexyl chain, MD simulations can reveal the preferred three-dimensional structures and how they might interact with their environment.

A theoretical investigation using density functional theory (DFT) on a related carbamate monomer highlighted that such molecules could adopt various conformations. chemrxiv.orgchemrxiv.org The study emphasized that even seemingly subtle changes in molecular geometry can be energetically significant. chemrxiv.org For this compound, the flexible alkyl chain allows for a wide range of conformations, from extended, linear forms to more compact, folded structures. The presence of the polar carbamate group and the terminal chloro- group introduces specific electrostatic and steric influences that govern these conformational preferences.

In a simulated aqueous environment, the hydrophobic hexyl chain would likely exhibit a tendency to shield itself from water molecules, potentially leading to folded or collapsed conformations. Conversely, in a non-polar solvent, the chain might adopt a more extended state. The carbamate group itself can participate in hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (C=O), which would significantly influence its interactions with polar solvents or biological macromolecules. chemrxiv.org

MD simulations combined with principal component analysis (PCA) can effectively map these complex movements into a more understandable set of collective motions, identifying the most significant conformational changes, such as bending and twisting of the alkyl chain. nih.gov Such analyses can distinguish between slower, global motions and faster, localized fluctuations within the molecule. nih.gov

Table 1: Predicted Major Conformations of this compound

| Conformation | Description | Predicted Environment |

| Extended | The hexyl chain is in a linear, anti-periplanar arrangement. | Non-polar solvents, vacuum |

| Folded | The hexyl chain folds back on itself, driven by hydrophobic interactions. | Aqueous solutions |

| Gauche Kinks | Introduction of gauche defects in the alkyl chain, leading to bent structures. | Can occur in various environments |

This table is a predictive representation based on the general behavior of flexible alkyl chains and has been adapted from principles of conformational analysis.

The study of catalytically active peptides using MD simulations has shown that conformational flexibility is key to their function. nih.gov Similarly, for this compound, understanding its conformational landscape is the first step in predicting how it will interact with other molecules.

Predictive Modeling of Molecular Interactions with Non-Human Biological Components

Predictive modeling can be employed to forecast how this compound might interact with non-human biological targets, such as enzymes or receptors. The carbamate functional group is of particular interest as it is a known feature in molecules designed to interact with enzymes, sometimes acting to carbamoylate the active site, thereby causing inhibition. nih.gov

For instance, in the context of Alzheimer's disease research, flavonoid carbamate derivatives have been designed as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov Molecular docking and MD simulations of these compounds revealed that the carbamate group contributes significantly to ligand-enzyme stability through both hydrogen bonds and hydrophobic interactions. nih.gov These studies underscore the importance of the carbamate moiety in anchoring a ligand within a binding pocket. nih.gov

Given the structure of this compound, we can predict its potential interactions with a hypothetical enzyme active site:

The Carbamate Group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for the orientation and binding affinity of the molecule within an active site.

The Butyl Group: This non-polar group can engage in hydrophobic interactions with non-polar amino acid residues (e.g., leucine, isoleucine, valine) in a binding pocket.

The Hexyl Chain: The flexible hexyl chain can adapt its conformation to fit within hydrophobic channels or grooves on the surface of a protein.

The Terminal Chlorine: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity, or it can act as a leaving group in covalent modification of the target. The chlorine atom on the related tert-Butyl (3-chloropropyl)carbamate is noted as a good leaving group for nucleophilic substitution reactions. broadpharm.com

The interaction between carbamate kinase and carbamoyltransferases in Pyrococcus furiosus serves as an example of how enzymes handle carbamoyl phosphate, a labile intermediate. nih.gov This highlights that biological systems have evolved specific binding pockets to interact with carbamate-containing molecules. Predictive modeling for this compound would involve docking it into the active sites of various non-human enzymes to identify potential binding partners and to estimate the strength of these interactions.

Table 2: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

| Carbamate N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Carbamate C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Butyl Group | Hydrophobic | Leucine, Valine, Isoleucine, Phenylalanine |

| Hexyl Chain | Hydrophobic | Alanine, Proline, Methionine |

| Chlorine Atom | Halogen Bonding / Covalent | Threonine, Cysteine, Serine |

This table is a hypothetical representation based on common molecular interactions in protein-ligand binding.

MD simulations following initial docking could further refine these predictions, showing the stability of these interactions over time and revealing any induced-fit conformational changes in the target protein. nih.gov

Mechanistic Investigations of Butyl 6 Chlorohexyl Carbamate in Non Human Biological Systems

Elucidation of Enzyme Inhibition Kinetics in Invertebrate and Microbial Systems

The primary mechanism of action for many carbamate (B1207046) compounds is the inhibition of vital enzymes. In invertebrates and microbial systems, cholinesterases are a principal target. The kinetics of this inhibition, including binding affinities and inhibition rates, are crucial for understanding the compound's biological activity.

In arthropods, such as insects, acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death. This makes AChE a primary target for insecticides. Fungal species also possess cholinesterases, although their physiological roles are less defined than in animals.

The inhibitory potential of a carbamate like Butyl (6-chlorohexyl)carbamate towards these enzymes is dictated by its molecular structure. The carbamate moiety acts as a "pseudo-substrate" for the serine hydrolase activity of cholinesterase. The butyl group and the 6-chlorohexyl chain would influence the compound's lipophilicity and steric interactions within the enzyme's active site, thereby affecting its inhibitory potency. nih.gov

E + I reversible E-I -> E-C + P

Where:

E is the enzyme

I is the inhibitor

E-I is the reversible Michaelis-Menten complex

E-C is the carbamoylated (inactivated) enzyme

P is the leaving group (in this case, the alcohol corresponding to the butyl group)

Key kinetic constants that would be determined experimentally to characterize this interaction for this compound include:

Kd (dissociation constant): A measure of the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower Kd indicates a higher affinity.

k2 (carbamoylation rate constant): The rate at which the covalent carbamoyl-enzyme conjugate is formed.

k3 (decarbamoylation or reactivation rate constant): The rate at which the carbamoylated enzyme is hydrolyzed to regenerate the active enzyme. This rate is typically very slow for carbamate inhibitors, leading to their classification as pseudo-irreversible inhibitors. nih.gov

These parameters can be determined using techniques such as the Ellman's assay to measure enzyme activity over time in the presence of the inhibitor. mdpi.com

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such kinetic studies. Note: The following data is illustrative and not based on experimental results for this compound.

| Enzyme Source | Inhibitor Concentration (µM) | Binding Affinity (Kd, µM) | Inhibition Rate (kobs, min-1) |

|---|---|---|---|

| Arthropod Cholinesterase | 10 | 5.2 | 0.15 |

| Fungal Cholinesterase | 10 | 12.8 | 0.08 |

To understand the precise molecular interactions between a carbamate inhibitor and an enzyme, researchers employ techniques like site-directed mutagenesis and structural biology. Site-directed mutagenesis involves altering specific amino acid residues in the enzyme's active site to identify those critical for inhibitor binding and catalysis. For cholinesterases, key residues in the active site gorge, including the catalytic triad (serine, histidine, and glutamate) and aromatic residues that engage in π-π stacking interactions, are often targeted for mutagenesis. acs.org

X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful structural biology techniques used to determine the three-dimensional structure of the enzyme-inhibitor complex. These methods can reveal the precise orientation of the inhibitor within the active site and the specific non-covalent and covalent interactions that stabilize the complex. Such studies on related carbamates have shown that the carbamoyl group is positioned to react with the catalytic serine, while the rest of the molecule makes contacts with other residues in the active site gorge, influencing binding affinity and selectivity. acs.org

Molecular Interactions with Non-Mammalian Receptor Proteins and Cellular Components

Beyond enzyme inhibition, the biological effects of this compound in non-mammalian systems can be mediated by its interactions with other cellular components, including receptor proteins and transport systems.

Invertebrates possess a variety of receptor proteins that could potentially interact with this compound. These include neurotransmitter receptors, such as nicotinic acetylcholine receptors and GABA receptors, as well as nuclear receptors and other signaling proteins. dtic.mil The long, flexible, and halogenated hexyl chain of this compound could allow it to bind to hydrophobic pockets in these proteins, potentially modulating their function.

Ligand-protein binding studies, using techniques such as radioligand binding assays or surface plasmon resonance (SPR), could be employed to identify and characterize these interactions. Such studies would quantify the binding affinity (Kd) and kinetics of the interaction, providing insights into the potential off-target effects of the compound.

The ability of this compound to exert its effects within a cell depends on its ability to cross cell membranes and reach its intracellular targets. The physicochemical properties of the molecule, including its lipophilicity and size, will govern its transport across membranes. The presence of the butyl and 6-chlorohexyl groups suggests that the molecule is relatively lipophilic and may readily partition into cellular membranes.

To visualize the intracellular transport and subcellular localization of the compound, researchers could synthesize a fluorescently labeled analog of this compound. This would allow for real-time imaging of its uptake, distribution, and accumulation in different cellular compartments (e.g., cytoplasm, mitochondria, nucleus) using fluorescence microscopy in model invertebrate or microbial cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biological Mechanisms in Non-Human Models

The investigation into the biological mechanisms of this compound and its analogs in non-human models is greatly informed by Structure-Activity Relationship (SAR) studies. SAR analyses systematically alter the chemical structure of a lead compound to identify key molecular features, or pharmacophores, that are essential for its biological activity. These studies are crucial for optimizing the potency and selectivity of a compound for a specific biological target, such as an enzyme. For carbamates, SAR studies are instrumental in understanding their role as enzyme inhibitors, particularly for serine hydrolases where they act by carbamylating a catalytic serine residue.

Correlation of Structural Modifications with Mechanistic Biological Potency (e.g., Enzyme Inhibition)

Systematic modifications of the core structure of this compound can provide valuable insights into the determinants of its enzyme inhibitory activity. Key areas for structural modification and their potential impact on potency are outlined below:

Position and Nature of the Halogen Substituent: The presence of a chlorine atom on the hexyl chain can impact the compound's electronic properties and its interaction with the enzyme. Altering the position of the chlorine atom or substituting it with other halogens (e.g., fluorine, bromine) can modulate the compound's reactivity and binding affinity. These changes can influence the electrophilicity of the carbamate carbonyl group, which is critical for the carbamylation reaction.

N-substituent: The butyl group attached to the nitrogen atom of the carbamate moiety also plays a crucial role in enzyme recognition and binding. Modifications to this group, such as altering its size, branching, or replacing it with other alkyl or aryl groups, can have a profound effect on the inhibitor's potency and selectivity.

To illustrate the potential outcomes of such a SAR study, a hypothetical data set for a series of this compound analogs and their corresponding inhibitory concentrations (IC50) against a target enzyme is presented in the interactive table below. A lower IC50 value indicates a higher inhibitory potency.

Interactive Data Table: Hypothetical SAR of this compound Analogs

| Compound ID | N-Substituent | Alkyl Chain | Halogen Position | IC50 (µM) |

| BCHC-01 | Butyl | Hexyl | 6-chloro | 15 |

| BCHC-02 | Propyl | Hexyl | 6-chloro | 25 |

| BCHC-03 | Pentyl | Hexyl | 6-chloro | 12 |

| BCHC-04 | Butyl | Pentyl | 5-chloro | 30 |

| BCHC-05 | Butyl | Heptyl | 7-chloro | 18 |

| BCHC-06 | Butyl | Hexyl | 5-chloro | 22 |

| BCHC-07 | Butyl | Hexyl | 4-chloro | 45 |

| BCHC-08 | Butyl | Hexyl | 6-bromo | 10 |

| BCHC-09 | Isobutyl | Hexyl | 6-chloro | 19 |

| BCHC-10 | Phenyl | Hexyl | 6-chloro | 50 |

The hypothetical data in this table suggests that subtle changes to the molecule's structure can lead to significant differences in biological activity. For instance, the replacement of the chloro group with a bromo group (BCHC-08) is shown to increase potency, while moving the chloro group to a different position on the alkyl chain (BCHC-06, BCHC-07) or replacing the N-butyl group with a phenyl ring (BCHC-10) is depicted as reducing potency. These types of detailed research findings are fundamental to understanding the molecular interactions that govern the inhibitory mechanism of this class of compounds.

Computational SAR Modeling for Mechanistic Insights into Biological Activity

In conjunction with experimental SAR studies, computational modeling provides a powerful tool for gaining deeper mechanistic insights into the biological activity of this compound and its analogs. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can help to rationalize experimental findings and guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to correlate their inhibitory potencies (e.g., IC50 values) with various molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are particularly relevant for understanding the reactivity of the carbamate group.

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, often represented by the partition coefficient (logP), which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the enzyme's active site.

A statistically validated QSAR model can be used to predict the biological activity of novel, untested analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking

Molecular docking simulations are used to predict the preferred binding orientation of a ligand (in this case, this compound or its analogs) to a target protein. This technique requires a three-dimensional structure of the target enzyme, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.

The docking process involves placing the ligand into the enzyme's active site in various conformations and orientations and then scoring these poses based on their predicted binding affinity. The results of molecular docking can provide valuable information about:

Key Binding Interactions: Identification of specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the inhibitor.

Binding Conformation: The predicted three-dimensional arrangement of the inhibitor within the active site, which can explain why certain structural modifications enhance or diminish binding.

Mechanism of Inhibition: By placing the carbamate group in proximity to the catalytic serine residue, docking studies can support the proposed mechanism of carbamylation.

By integrating the findings from experimental SAR studies with the insights gained from computational modeling, a comprehensive understanding of the structural requirements for the potent and selective inhibition of the target enzyme by this compound and its derivatives can be achieved. This knowledge is invaluable for the rational design of novel compounds with improved therapeutic potential in non-human biological systems.

Environmental Dynamics, Transformation, and Analytical Detection of Butyl 6 Chlorohexyl Carbamate

Photochemical and Chemical Degradation Pathways in Environmental Compartments

The degradation of carbamates in the environment is influenced by abiotic processes such as photolysis (degradation by light) and chemical hydrolysis. nih.govd-nb.info

Direct photolysis occurs when a chemical absorbs light energy, leading to the cleavage of chemical bonds. Carbamates are known to absorb light, which can contribute to their decomposition in aqueous environments. nih.govd-nb.info The primary photochemical reaction for many N-methyl carbamates involves the cleavage of the carbamate (B1207046) group. dss.go.thnih.gov For Butyl (6-chlorohexyl)carbamate, this would likely lead to the formation of butyl isocyanate and 6-chloro-1-hexanol. Another potential pathway is the homolytic cleavage of the nitrogen-oxygen bond. nih.gov

Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive oxygen species like hydroxyl radicals (•OH) that then degrade the compound. nih.govceon.rs These highly reactive species can attack the alkyl chains, leading to a variety of oxidation products. nih.gov

Given the lack of specific studies on this compound, the exact photolysis products under simulated environmental conditions have not been documented. However, based on the known reactivity of similar compounds, a plausible degradation pathway would involve the initial cleavage of the carbamate ester bond.

Hydrolysis is a critical degradation pathway for carbamates in aquatic environments. The stability of the carbamate ester linkage is highly dependent on the pH of the water. clemson.edu

Acidic Conditions (pH < 6): In acidic solutions, carbamates are generally stable, and hydrolysis is slow. clemson.edu

Neutral Conditions (pH ≈ 7): Hydrolysis at neutral pH can occur, but the rate is often significantly slower than under alkaline conditions. clemson.edu

Alkaline Conditions (pH > 8): Carbamates undergo base-catalyzed hydrolysis, where the rate of degradation increases significantly with increasing pH. clemson.edu The mechanism for N-alkyl carbamates typically involves the formation of a tetrahedral intermediate. clemson.edu

The rate of hydrolysis is also influenced by the structure of the alcohol and amine groups. For this compound, the reaction would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of butylamine (B146782), 6-chloro-1-hexanol, and carbonate. The presence of alkyl groups on the nitrogen, such as the butyl group, can make the rate of hydrolysis slower than for carbamates with only a hydrogen substituent. clemson.edu While specific kinetic data for this compound is unavailable, the table below presents data for other carbamates, illustrating the general trend of increasing degradation rate with higher pH.

| Carbamate Compound | pH | Temperature (°C) | Half-life (t₁/₂) |

|---|---|---|---|

| Carbaryl | 7.0 | 20 | 11.6 days |

| Carbaryl | 8.0 | 20 | 1.2 days |

| Carbaryl | 9.0 | 20 | 2.9 hours |

| Carbofuran | 7.0 | 25 | 320 days |

| Carbofuran | 8.0 | 25 | 39 days |

| Aldicarb | 7.0 | 25 | >100 days |

| Aldicarb | 8.5 | 25 | 9 days |

Biotransformation and Biodegradation Mechanisms in Environmental Microbiomes

Microbial activity is a primary driver for the degradation of carbamate pesticides in soil and water. researchgate.netepa.gov

The principal mechanism of microbial degradation for carbamates is the enzymatic hydrolysis of the carbamate bond. nih.govplos.orgfrontiersin.org This initial step is a detoxification process, as it breaks down the parent compound. nih.gov For this compound, this hydrolysis would yield butylamine and 6-chloro-1-hexanol, along with the release of carbon dioxide. frontiersin.org

Following the initial hydrolysis, the resulting metabolites are typically further degraded by soil and water microorganisms.

Butylamine: Can be utilized by some microbes as a source of carbon and nitrogen. nih.gov

6-chloro-1-hexanol: As a chlorinated alkane, its biodegradation would likely proceed via the action of dehalogenase enzymes, which remove the chlorine atom, making the molecule more amenable to central metabolic pathways. nih.govnih.gov The subsequent alcohol would be oxidized to an aldehyde and then a carboxylic acid, which can enter pathways like fatty acid metabolism. researchgate.net

The complete mineralization of this compound would result in carbon dioxide, water, ammonium, and chloride ions. Specific metabolites from the biodegradation of this compound have not been reported in the scientific literature.

A wide variety of microorganisms have been identified that are capable of degrading carbamate pesticides. researchgate.netfrontiersin.org These microbes are ubiquitous in agricultural soils and aquatic environments. The key enzymes responsible for the initial step of carbamate degradation are carbamate hydrolases, which are a type of carboxylesterase (EC 3.1.1). nih.govplos.orgepa.gov Several genes encoding these enzymes, such as mcd, cehA, and cahA, have been identified in soil bacteria. nih.gov The distribution and activity of these genes can be influenced by soil properties, particularly pH. nih.gov

The table below lists some of the microbial genera and enzymes that have been shown to be involved in the biotransformation of various carbamate compounds.

| Microbial Genus | Enzyme Class / Gene | Carbamate(s) Degraded |

|---|---|---|

| Pseudomonas | Carbamate Hydrolase (McbA) | Carbaryl, Carbofuran |

| Arthrobacter | Carbamate Hydrolase | Carbofuran |

| Bacillus | Esterase / Protease | Polyurethanes |

| Rhizobium | Carbamate Hydrolase (CehA) | Carbaryl |

| Microbacterium | Carbendazim Hydrolase (MheI) | Carbendazim |

| Aminobacter | Carbamate C-N Hydrolase (ameH) | Methomyl |

| Aspergillus | Not specified | Carbamates |

| Enterobacter | Not specified | N-methylated carbamates |

Advanced Analytical Methodologies for Trace Quantification in Environmental Matrices

The accurate and sensitive detection of trace levels of this compound in complex environmental samples such as water, soil, and biota is critical for monitoring its presence and understanding its environmental impact.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Samples

UHPLC-MS/MS is a powerful analytical technique for the quantification of carbamate pesticides in various environmental matrices. waters.comnih.govnih.gov This method offers high sensitivity, selectivity, and the ability to analyze a wide range of compounds with varying polarities. chromatographyonline.com For this compound, a reverse-phase UHPLC separation would likely be employed, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov The MRM mode provides excellent specificity by monitoring a specific precursor ion to product ion transition, minimizing interferences from the sample matrix. nih.gov The limits of detection (LOD) and quantification (LOQ) for carbamates using this technique can reach the low nanogram per liter (ng/L) or nanogram per gram (ng/g) levels. nih.gov

Table 2: Illustrative UHPLC-MS/MS Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product Ion) | Hypothetical: m/z 252.1 > 128.1 (Quantifier), m/z 252.1 > 96.1 (Qualifier) |

| Limit of Detection (LOD) | Estimated: 0.5 - 5 ng/L (in water) |

Disclaimer: The data in this table is illustrative and based on typical values for carbamate pesticides. Specific experimental data for this compound is not available.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Volatile Species

While many carbamates are thermally labile and better suited for LC-MS analysis, GC-MS/MS can be employed for the analysis of more volatile or derivatized carbamates. capes.gov.brfrontiersin.org For a compound like this compound, which contains a halogen atom, GC coupled with an electron capture detector (ECD) or a mass spectrometer could be feasible. restek.com However, thermal degradation in the GC injector can be a challenge. capes.gov.br To overcome this, techniques like programmed temperature vaporization (PTV) injection can be used to minimize degradation. GC-MS/MS offers high sensitivity and is particularly useful for identifying unknown compounds through library matching of their mass spectra. nih.govfrontiersin.org

Development and Validation of Novel Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for the reliable quantification of trace contaminants in complex environmental matrices. The goal is to extract and concentrate the analyte of interest while removing interfering substances. nih.govnih.gov

For water samples, Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration of carbamates. nih.gov Various sorbent materials, such as C18 or polymeric phases, can be used to retain the analyte from a large volume of water, which is then eluted with a small volume of an organic solvent. nih.gov

For solid samples like soil and sediment, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a popular extraction method for pesticide residue analysis. nih.gov This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (dSPE) with a mixture of sorbents to remove interfering matrix components. nih.gov

Other innovative extraction techniques include Solid-Phase Microextraction (SPME) and Magnetic Solid-Phase Extraction (MSPE) , which offer advantages such as reduced solvent consumption and simplified procedures. nih.govepa.govacs.org The development and validation of these methods for this compound would involve optimizing parameters such as the type of sorbent, extraction solvent, pH, and elution conditions to achieve high recovery and reproducibility. nih.gov

Future Research Directions and Emerging Avenues for Butyl 6 Chlorohexyl Carbamate Studies

Development of Novel Analytical Approaches for Speciation and Metabolite Tracking in Environmental Samples

The environmental fate of carbamates is a significant area of study, as many are used as pesticides. nih.govnih.gov Future research should focus on developing advanced analytical methods to understand the speciation and track the metabolites of Butyl (6-chlorohexyl)carbamate in various environmental matrices.

Current analytical techniques for carbamates often involve chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). uniroma1.it However, the complexity of environmental samples necessitates the development of more sensitive and selective methods. Future research could explore:

High-Resolution Mass Spectrometry (HRMS): To enable the identification of unknown metabolites and transformation products of this compound without the need for reference standards.

Advanced Sample Preparation Techniques: The use of novel solid-phase extraction (SPE) sorbents or microextraction techniques could improve the recovery and reduce matrix effects when analyzing complex samples like soil and water. nih.gov

Isotope Labeling Studies: Synthesizing isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) would allow for precise tracking of its degradation pathways and the identification of its metabolites in environmental and biological systems.

A deeper understanding of its environmental persistence, bioaccumulation, and transformation is crucial for assessing its ecological impact. nih.gov

Advanced Computational Approaches for Predicting Molecular Behavior and Interactions with Biological Targets

Computational modeling is a powerful tool for predicting the properties and interactions of chemical compounds, reducing the need for extensive laboratory testing. plos.orgnih.gov For this compound, advanced computational approaches can provide valuable insights into its potential biological activity and molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the toxicity and biological activity of various carbamate (B1207046) derivatives. mdpi.comresearchgate.net Future QSAR studies on a series of haloalkyl carbamates, including this compound, could help in:

Predicting its potential as an inhibitor for enzymes like acetylcholinesterase, a common target for carbamate pesticides. plos.org

Identifying key molecular descriptors that influence its biological activity, which can guide the design of new, more potent, or selective molecules.

Molecular dynamics (MD) simulations can be employed to study the interaction of this compound with biological targets at an atomic level. nih.govacs.org These simulations can reveal:

The binding affinity and mode of interaction with target proteins. uga.eduuga.educurtin.edu.au

The conformational changes induced in the target protein upon binding.

The stability of the ligand-protein complex over time.

These computational studies can accelerate the discovery of potential applications for this compound in medicinal chemistry or materials science.

Interdisciplinary Research Integrating Synthesis, Advanced Characterization, and Mechanistic Biological Studies

A holistic understanding of this compound requires an interdisciplinary approach that combines its synthesis with advanced characterization and in-depth biological evaluation. rsc.org

The synthesis of this compound can likely be achieved through the reaction of 6-chlorohexyl isocyanate with butanol or via the reaction of butyl chloroformate with 6-chlorohexylamine. kuleuven.beresearchgate.net Future research could focus on optimizing these synthetic routes and exploring novel, greener synthetic methodologies.

Advanced characterization techniques are essential to confirm the structure and purity of the synthesized compound. A combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would provide a comprehensive characterization.

Mechanistic biological studies could then be performed to investigate the effects of this compound on various cellular processes. Given that many carbamates exhibit biological activity, it would be pertinent to screen this compound for effects on:

Enzyme inhibition, particularly cholinesterases.

Cell proliferation and cytotoxicity in various cell lines.

Its potential as a lead compound for the development of new therapeutic agents. nih.gov

The following table outlines a potential interdisciplinary research workflow:

| Research Phase | Techniques and Methods | Objectives |

| Synthesis | Reaction of 6-chlorohexyl isocyanate with butanol; Green chemistry approaches. | Develop efficient and sustainable synthetic routes. |

| Characterization | NMR, FTIR, Mass Spectrometry, X-ray Crystallography. | Confirm chemical structure, purity, and stereochemistry. |

| Biological Screening | Enzyme assays, cell viability assays, antimicrobial assays. | Identify potential biological activities. |

| Mechanistic Studies | Molecular docking, gene expression analysis, proteomics. | Elucidate the mechanism of action at the molecular level. |

Exploration of New Chemical Applications Beyond Traditional Uses as Reagents or Intermediates

The bifunctional nature of this compound, possessing both a carbamate group and a reactive alkyl chloride, opens up possibilities for novel chemical applications beyond its use as a simple reagent or intermediate in organic synthesis. nih.gov

The carbamate moiety can act as a directing group or a cleavable linker, while the terminal chloride allows for a variety of nucleophilic substitution reactions. nih.gov This dual functionality could be exploited in:

Polymer Chemistry: The compound could be used as a monomer or a functionalizing agent for polymers. For instance, it could be incorporated into polyurethanes to introduce a reactive side chain for further modification or cross-linking.

Materials Science: The ability to attach this molecule to surfaces via the alkyl chloride could be used to modify the surface properties of materials, for example, to create biocompatible coatings or surfaces with specific binding properties. taylorfrancis.com

Combinatorial Chemistry: this compound could serve as a versatile scaffold for the synthesis of compound libraries. The terminal chloride can be reacted with a variety of nucleophiles, and the carbamate group can be subsequently modified or cleaved to generate a diverse range of molecules for high-throughput screening.

The exploration of these new applications could lead to the development of novel materials and functional molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the critical factors in designing a synthesis protocol for Butyl (6-chlorohexyl)carbamate to ensure high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for carbamate formation), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., DMAP for nucleophilic substitution). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

- Theoretical Link : Reaction kinetics and steric effects influence carbamate bond formation; adjust conditions based on the nucleophilicity of the chlorohexyl precursor .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm structure (e.g., δ 1.4 ppm for tert-butyl group).

- FTIR for carbamate C=O stretch (~1700 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight verification (expected m/z ~221.7).

- Melting point analysis (compare to literature values, e.g., 103–106°C for analogous compounds) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Avoid contact with strong acids/bases to prevent decomposition.

- Store in airtight containers at room temperature, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?

- Methodological Answer :

- Conduct controlled replicate experiments under standardized conditions (e.g., fixed solvent, temperature).

- Use factorial design to isolate variables (e.g., catalyst concentration, substrate ratio).

- Apply statistical tools (ANOVA) to identify significant discrepancies and validate via independent analytical methods (e.g., GC-MS vs. NMR) .

Q. What computational models are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate activation energies for carbamate bond cleavage or substitution reactions.

- Validate models with experimental data (e.g., Hammett plots for substituent effects).

- Use software like Gaussian or ORCA for simulations .

Q. How can ecological toxicity assessments be designed for this compound despite limited data?

- Methodological Answer :

- Use read-across methods with structurally similar compounds (e.g., chlorinated carbamates) to estimate persistence, bioaccumulation, and toxicity.

- Perform acute toxicity assays (e.g., Daphnia magna LC50 tests) and biodegradation studies under OECD guidelines .

Q. What strategies optimize the scalability of this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Transition from batch to flow chemistry for better heat/mass transfer control.

- Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).

- Conduct stability studies to identify critical quality attributes (CQAs) under scale-up conditions .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

- Methodological Answer :

- Replicate studies using standardized buffers (e.g., pH 1–3 HCl solutions).

- Characterize degradation products via LC-MS and propose mechanistic pathways (e.g., hydrolysis vs. rearrangement).

- Align findings with theoretical models of carbamate reactivity (e.g., steric protection of the tert-butyl group) .

Q. What theoretical frameworks guide the design of experiments involving this compound in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.